molecular formula C9H15N3S B106150 4-(Butylsulfanyl)pyridine-2,6-diamine CAS No. 18960-91-3

4-(Butylsulfanyl)pyridine-2,6-diamine

Cat. No.: B106150
CAS No.: 18960-91-3
M. Wt: 197.3 g/mol
InChI Key: ZWFGEMIQVRPUAW-UHFFFAOYSA-N
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Description

4-(Butylsulfanyl)pyridine-2,6-diamine is a pyridine derivative featuring a diamine substitution at the 2- and 6-positions and a butylsulfanyl (-S-C₄H₉) group at the 4-position. While direct studies on this compound are sparse in the provided evidence, its structural analogs offer insights into its behavior.

Properties

CAS No.

18960-91-3

Molecular Formula

C9H15N3S

Molecular Weight

197.3 g/mol

IUPAC Name

4-butylsulfanylpyridine-2,6-diamine

InChI

InChI=1S/C9H15N3S/c1-2-3-4-13-7-5-8(10)12-9(11)6-7/h5-6H,2-4H2,1H3,(H4,10,11,12)

InChI Key

ZWFGEMIQVRPUAW-UHFFFAOYSA-N

SMILES

CCCCSC1=CC(=NC(=C1)N)N

Canonical SMILES

CCCCSC1=CC(=NC(=C1)N)N

Other CAS No.

18960-91-3

Synonyms

Pyridine, 2,6-diamino-4-(butylthio)- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Fluorinated Derivatives : Fluorinated analogs, such as 3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine (CAS 737000-87-2), exhibit enhanced electronic withdrawal due to fluorine substituents. This contrasts with the electron-donating butylsulfanyl group in the target compound, which may reduce electrophilicity at the pyridine ring .
  • The butylsulfanyl group may sterically or electronically stabilize the core structure against such degradation.

Data Tables

Table 1: Structural Analogs of Pyridine-2,6-diamine Derivatives

Compound Name Substituents CAS Number Key Properties/Activities Reference
4-(Butylsulfanyl)pyridine-2,6-diamine 4-S-C₄H₉, 2,6-NH₂ Not provided Hypothesized stability, lipophilicity
3-Fluoro-4-(trifluoromethyl)pyridine-2,6-diamine 3-F, 4-CF₃, 2,6-NH₂ 737000-87-2 High electronic withdrawal
Pyridine-2,6-diamine 2,6-NH₂ (no 4-substituent) 3430-13-5* Oxidative polymerization observed
MMV692857 (imidazo[4,5-c]pyridine-2,6-diamine) Fused imidazole ring Not provided Antimalarial (100–280 nM)

Table 2: Substituent Impact on Properties

Substituent Type Electronic Effect Steric Effect Example Compound
Butylsulfanyl (-S-C₄H₉) Weakly donating Moderate This compound
Trifluoromethyl (-CF₃) Strong withdrawal Low Fluorinated analogs
Amino (-NH₂) Donating Low Pyridine-2,6-diamine

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